N-(3-methylphenyl)-3,5-dinitrobenzamide is an organic compound recognized for its distinct chemical structure and potential applications in various scientific fields. This compound features a benzamide structure with dinitro and methylphenyl substituents, which contribute to its reactivity and properties.
The compound can be sourced from chemical suppliers and research institutions specializing in organic compounds. Its synthesis and characterization are often documented in scientific literature, particularly in studies focusing on organic synthesis and pharmacology.
N-(3-methylphenyl)-3,5-dinitrobenzamide is classified as an aromatic amide due to the presence of the amide functional group () attached to an aromatic ring. It is also categorized under nitro compounds because of the two nitro groups () attached to the benzene ring.
The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide typically involves several steps:
The molecular structure of N-(3-methylphenyl)-3,5-dinitrobenzamide can be represented as follows:
CC1=CC(=C(C=C1[N+](=O)[O])N(=O)=O)C(=O)N
XYZ1234567890
N-(3-methylphenyl)-3,5-dinitrobenzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(3-methylphenyl)-3,5-dinitrobenzamide is primarily relevant in biological contexts where it may exhibit pharmacological effects:
N-(3-methylphenyl)-3,5-dinitrobenzamide has potential applications in:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0